Furafylline-d3
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Overview
Description
Furafylline-d3 is a deuterated derivative of Furafylline, a methylxanthine compound. It was initially developed as a long-acting alternative to theophylline for the treatment of asthma. This compound is known for its potent and selective inhibition of the enzyme cytochrome P450 1A2 (CYP1A2), which plays a crucial role in the metabolism of various drugs and xenobiotics .
Biochemical Analysis
Biochemical Properties
Furafylline-d3 plays a significant role in biochemical reactions by inhibiting the activity of CYP1A2. This enzyme is responsible for the metabolism of several drugs, including caffeine, theophylline, and certain antidepressants. By inhibiting CYP1A2, this compound can alter the pharmacokinetics of these drugs, leading to increased plasma concentrations and prolonged effects . The interaction between this compound and CYP1A2 is characterized by the formation of a stable complex, which prevents the enzyme from metabolizing its substrates .
Cellular Effects
This compound affects various types of cells and cellular processes by modulating the activity of CYP1A2. In hepatocytes, the inhibition of CYP1A2 by this compound can lead to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by affecting the levels of endogenous compounds metabolized by CYP1A2 . For example, the inhibition of CYP1A2 can result in increased levels of melatonin, which can impact circadian rhythms and sleep patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CYP1A2 through the formation of a stable enzyme-inhibitor complex . This interaction occurs at the active site of the enzyme, where this compound binds to the heme group, preventing the enzyme from catalyzing the oxidation of its substrates . The inhibition of CYP1A2 by this compound is both potent and selective, with minimal effects on other cytochrome P450 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its inhibitory effects on CYP1A2 can diminish over time as the compound degrades . Long-term studies have shown that this compound can maintain its inhibitory activity for several hours in vitro, but the duration of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CYP1A2 without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and alterations in drug metabolism . These dose-dependent effects highlight the importance of carefully monitoring the dosage of this compound in experimental and clinical settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of CYP1A2 . This enzyme is responsible for the metabolism of various drugs and endogenous compounds, and its inhibition by this compound can lead to altered metabolic flux and changes in metabolite levels . The inhibition of CYP1A2 by this compound can also affect the metabolism of other cytochrome P450 enzymes, leading to potential drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins . Once inside the cells, this compound can accumulate in the endoplasmic reticulum, where it interacts with CYP1A2 . The distribution of this compound within tissues can vary depending on the tissue type and the presence of transport proteins that facilitate its uptake and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it exerts its inhibitory effects on CYP1A2 . The localization of this compound to the endoplasmic reticulum is facilitated by its lipophilic nature, which allows it to integrate into the lipid bilayer of the organelle . This subcellular localization is crucial for the inhibitory activity of this compound, as CYP1A2 is predominantly located in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furafylline-d3 involves the incorporation of deuterium atoms into the Furafylline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Furafylline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the methylxanthine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Furafylline-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of drugs.
Biology: Employed in biochemical assays to investigate the role of CYP1A2 in drug metabolism.
Medicine: Studied for its potential therapeutic effects in treating respiratory conditions and its role in drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the quality control of drug manufacturing processes .
Mechanism of Action
Furafylline-d3 exerts its effects primarily through the inhibition of the enzyme cytochrome P450 1A2 (CYP1A2). By binding to the active site of CYP1A2, this compound prevents the enzyme from metabolizing its substrates, leading to increased plasma levels of drugs that are CYP1A2 substrates. This inhibition can result in prolonged drug action and altered pharmacokinetics .
Comparison with Similar Compounds
Theophylline: A methylxanthine used for respiratory diseases but with a shorter duration of action.
Caffeine: Another methylxanthine with stimulant effects but less selective inhibition of CYP1A2.
Paraxanthine: A metabolite of caffeine with similar properties but different metabolic pathways.
Uniqueness of Furafylline-d3: this compound is unique due to its selective and potent inhibition of CYP1A2, making it a valuable tool in drug metabolism studies. Its deuterated form provides additional stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts .
Properties
CAS No. |
149981-47-5 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3 |
InChI Key |
KGQZGCIVHYLPBH-FIBGUPNXSA-N |
SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Synonyms |
3-(2-Furanylmethyl)-3,7-dihydro-1-methyl-8-(methyl-d3)-1H-purine-2,6-dione; 3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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